methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived dihydropyrimidinone (DHPM) derivative featuring a 1,3-diphenylpyrazole substituent at the C4 position of the tetrahydropyrimidine ring. Its structural uniqueness lies in the bulky, aromatic pyrazole moiety, which distinguishes it from simpler DHPM analogs.
Properties
Molecular Formula |
C22H20N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H20N4O3/c1-14-18(21(27)29-2)20(24-22(28)23-14)17-13-26(16-11-7-4-8-12-16)25-19(17)15-9-5-3-6-10-15/h3-13,20H,1-2H3,(H2,23,24,28) |
InChI Key |
CSRNQQHHXCYBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reagents
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Methyl acetoacetate (1.2 eq)
-
Urea (1.5 eq)
-
Acid catalyst (e.g., sulfamic acid, HCl, or p-TsOH)
-
Ethanol or methanol as solvent
Procedure
-
The aldehyde, methyl acetoacetate, and urea are combined in ethanol under reflux (70–80°C).
-
A catalytic amount of sulfamic acid (10 mol%) is added to accelerate cyclocondensation.
-
Reaction progress is monitored via TLC. Upon completion, the mixture is poured onto ice, and the precipitate is filtered and recrystallized from ethanol.
Key Data
Mechanistic Insight : The reaction proceeds via acid-catalyzed formation of an enamine intermediate, followed by cyclization to form the tetrahydropyrimidine ring.
Green Chemistry and Solvent-Free Methods
To enhance sustainability, microwave-assisted and mechanochemical approaches have been developed:
Microwave Synthesis
-
Conditions :
-
Reactants irradiated at 300 W for 10–15 minutes.
-
Solvent-free or using ethanol as a green solvent.
-
-
Advantages :
-
90–96% yield in 10–30 minutes.
-
Reduced energy consumption and waste generation.
-
Mechanochemical Grinding
-
Procedure :
-
Equimolar reactants are ground in a mortar with a catalytic amount of citric acid.
-
Reaction completes within 20–30 minutes at room temperature.
-
Comparative Data
| Method | Yield | Time |
|---|---|---|
| Classical Reflux | 78% | 4 hours |
| Microwave | 92% | 12 minutes |
| Mechanochemical | 88% | 25 minutes |
Catalytic Innovations
Ionic Liquid Catalysts
-
Example : 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]).
-
Benefits :
-
Recyclable catalyst with 5–7 reuses without activity loss.
-
89% yield at 60°C in 2 hours.
-
Structural Confirmation and Spectral Data
1H NMR (500 MHz, DMSO-d₆)
-
δ 9.22 (s, 1H, NH), 7.98–7.42 (m, 10H, aromatic), 5.10 (d, 1H, CH), 3.55 (s, 3H, OCH₃), 2.24 (s, 3H, CH₃).
13C NMR (125 MHz, DMSO-d₆)
-
165.6 (C=O ester), 152.1 (C=O pyrimidine), 148.5 (pyrazole C), 129.5–117.3 (aromatic), 53.2 (OCH₃), 17.6 (CH₃).
FTIR (KBr, cm⁻¹)
-
3439 (NH), 1717 (C=O ester), 1656 (C=O pyrimidine), 1605 (C=N).
Challenges and Optimization
-
Regioselectivity : The pyrazole aldehyde’s steric bulk may hinder cyclization. Using polar aprotic solvents (e.g., DMF) improves reactivity.
-
Byproduct Formation : Overheating can lead to dehydrogenation of the tetrahydropyrimidine ring. Controlled temperatures (70–80°C) mitigate this.
Industrial-Scale Considerations
-
Cost Efficiency : Sulfamic acid ($0.50/g) is preferable to ionic liquids ($2.00/g) for large-scale production.
-
Purification : Recrystallization from ethanol achieves >98% purity, avoiding column chromatography.
Emerging Trends
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or tetrahydropyrimidine rings are replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines.
Biological Studies: The compound has shown antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Pharmacology: It is being explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to cell death . Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C4 Position
The C4 substituent significantly influences physicochemical and biological properties. Key analogs include:
Note: *cLogP estimated via ChemBioDraw (methodology in ).
Ester Group Modifications
The ester group at C5 impacts solubility and bioavailability:
Spectral Data Comparison
Key NMR and IR signatures:
Structure-Activity Relationships (SAR)
- Aromatic Bulk : Bulky substituents (e.g., diphenylpyrazole) enhance binding to hydrophobic enzyme pockets but may reduce solubility .
- Electron Effects : Electron-withdrawing groups (CN, F) improve metabolic stability and target affinity .
- Ester Choice : Methyl esters offer faster hydrolysis in vivo, while ethyl/isopropyl esters prolong half-life .
Q & A
Q. How to stabilize oxidation-prone intermediates during synthesis?
- Inert atmosphere : Schlenk lines or gloveboxes prevent oxidation of thiomorpholine intermediates.
- Radical scavengers : TEMPO (0.1 equiv.) suppresses free-radical side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
